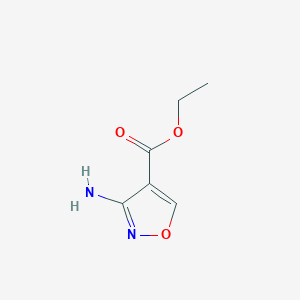

Ethyl 3-aminoisoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUSFGLLSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182424-36-8 | |

| Record name | ethyl 3-amino-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Expanding Therapeutic Landscape of 3-Aminoisoxazole-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of a Privileged Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Among the diverse family of isoxazole-containing compounds, 3-aminoisoxazole-4-carboxylate derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. These compounds have shown promise in targeting a range of conditions, from neurological disorders and cancer to infectious diseases.[1][2]

This technical guide provides an in-depth exploration of the therapeutic applications of 3-aminoisoxazole-4-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and key therapeutic targets of this versatile chemical class. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Synthetic Strategies: Building the Core Scaffold

The therapeutic potential of 3-aminoisoxazole-4-carboxylate derivatives is intrinsically linked to the accessibility of robust and versatile synthetic methodologies. Several strategies have been developed to construct this core scaffold, each with its own advantages and suitability for generating diverse libraries of compounds.

Key Synthetic Approaches at a Glance

| Synthetic Method | Key Reactants | Conditions | Advantages | Reference |

| Cycloaddition Reactions | Nitrile oxides and alkynes | Typically base-catalyzed | High regioselectivity, good functional group tolerance | [3] |

| Condensation Reactions | Hydroxylamine and β-keto esters/nitriles | Varies, can be acid or base-catalyzed | Readily available starting materials | [4] |

| From Thioxopropanoates | Arylisothiocyanates, sodium methyl cyanoacetate, hydroxylamine | Reflux in ethanol with ammonium acetate | Good yields for specific N-aryl derivatives | [5] |

| Addition-Elimination on 3-Bromoisoxazolines | 3-Bromoisoxazolines and amines | Base-promoted | High yields and good amine scope | [6] |

Featured Synthetic Protocol: Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates

This protocol, adapted from Khalafy et al., describes a reliable method for the synthesis of N-aryl substituted 3-aminoisoxazole-4-carboxylate derivatives.[5]

Step 1: Synthesis of Arylaminothioxopropanoates

-

To a solution of sodium methyl cyanoacetate in tetrahydrofuran, add the desired arylisothiocyanate.

-

Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

-

After cooling, the product can be isolated by precipitation and filtration.

Step 2: Cyclization to form the Isoxazole Ring

-

Dissolve the arylaminothioxopropanoate from Step 1 in aqueous ethanol.

-

Add hydroxylamine hydrochloride and ammonium acetate.

-

Reflux the mixture. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product, methyl 5-amino-3-arylaminoisoxazole-4-carboxylate, can be isolated by filtration and purified by recrystallization.

The rationale for this two-step approach lies in the sequential formation of the key intermediates. The initial nucleophilic addition of the cyanoacetate to the isothiocyanate generates the thioxopropanoate. Subsequent treatment with hydroxylamine in the presence of a mild base (from ammonium acetate) facilitates the cyclization, with the hydroxylamine nitrogen attacking one of the carbonyl carbons and the oxygen attacking the other, followed by dehydration to form the isoxazole ring.

Therapeutic Applications and Mechanisms of Action

The 3-aminoisoxazole-4-carboxylate scaffold has proven to be a versatile template for designing molecules with a wide array of therapeutic applications. The following sections will explore the most prominent of these, detailing the underlying mechanisms of action and providing key data.

Modulation of AMPA Receptors for Neurological Disorders and Pain

A significant body of research has focused on the ability of 3-aminoisoxazole-4-carboxylate derivatives to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a variety of neurological conditions, including chronic pain and neurodegenerative diseases like Parkinson's disease.[7][9]

Mechanism of Action: Negative Allosteric Modulation

Many 3-aminoisoxazole-4-carboxylate derivatives act as negative allosteric modulators (NAMs) of AMPA receptors.[10] This means they bind to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduce the receptor's response to glutamate. This modulation can manifest as a decrease in the peak current amplitude, an alteration of the receptor's deactivation and desensitization kinetics, or a combination of these effects.[7][8] By dampening excessive AMPA receptor activity, these compounds can reduce excitotoxicity and nociceptive signaling.

Workflow for Evaluating AMPA Receptor Modulation

Caption: Workflow for assessing AMPA receptor modulation.

Key Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is essential for characterizing the effects of 3-aminoisoxazole-4-carboxylate derivatives on AMPA receptor function.[7][8]

-

Cell Preparation: Culture HEK293T cells and transfect them with the desired AMPA receptor subunit cDNAs (e.g., GluA2).

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular solutions.

-

Patching: Obtain a whole-cell patch clamp configuration on a transfected cell.

-

Agonist Application: Rapidly apply a saturating concentration of glutamate or AMPA to elicit a maximal current response.

-

Compound Application: Co-apply the test compound with the agonist and record the current response.

-

Data Analysis: Measure the peak amplitude of the current in the presence and absence of the test compound to determine the percent inhibition. Analyze the decay kinetics of the current to assess effects on deactivation and desensitization.

-

IC50 Determination: Repeat the experiment with a range of compound concentrations to generate a dose-response curve and calculate the IC50 value.

Quantitative Data on AMPA Receptor Modulators

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| ISX-11 | GluA2-containing AMPA Receptors | Electrophysiology in HEK293T cells | 4.4 | [9][11] |

| ISX-8 | GluA2-containing AMPA Receptors | Electrophysiology in HEK293T cells | 4.6 | [9][11] |

| CIC-1 | AMPA Receptors | Electrophysiology in HEK293T cells | Potent inhibitor (8-fold reduction in current) | [7][8] |

| CIC-2 | AMPA Receptors | Electrophysiology in HEK293T cells | Potent inhibitor (7.8-fold reduction in current) | [7][8] |

Anticancer Activity: Targeting Cell Proliferation and Survival

Several studies have highlighted the potential of 3-aminoisoxazole-4-carboxylate derivatives as anticancer agents.[2][12][13] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, including those from breast, cervical, and liver cancers.[13]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial and can include:

-

Inhibition of Tubulin Polymerization: Some derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[12] This disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis.

-

Induction of Apoptosis: Many of these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[12]

-

Cell Cycle Arrest: By interfering with cell cycle progression, these derivatives can halt the proliferation of cancer cells.[12]

Signaling Pathway for Tubulin Polymerization Inhibition and Apoptosis Induction

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of Ethyl 3-Aminoisoxazole-4-carboxylate in Condensation Reactions for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

Ethyl 3-aminoisoxazole-4-carboxylate is a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and the inherent reactivity of the isoxazole ring makes it a prized precursor for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, such as isoxazolo[5,4-b]pyridines, are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of key condensation reactions utilizing ethyl 3-aminoisoxazole-4-carboxylate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of the amino and carboxylate functionalities on the isoxazole core allows for a range of cyclocondensation strategies. This document will focus on two powerful applications: the synthesis of isoxazolo[5,4-b]pyridines through a Gould-Jacobs-type reaction and a versatile approach involving an activated enamine intermediate.

I. The Gould-Jacobs Approach to Isoxazolo[5,4-b]pyridines

The Gould-Jacobs reaction is a classic method for the synthesis of quinoline ring systems. By analogy, we can apply this powerful thermal cyclization to ethyl 3-aminoisoxazole-4-carboxylate for the efficient construction of the isoxazolo[5,4-b]pyridine core. This strategy involves the initial condensation of the aminoisoxazole with an activated malonate derivative, followed by a high-temperature intramolecular cyclization.

Mechanistic Rationale

The reaction proceeds through a two-step sequence. First, the amino group of ethyl 3-aminoisoxazole-4-carboxylate undergoes a nucleophilic attack on the ethoxymethylene carbon of diethyl ethoxymethylenemalonate (EMME), leading to the elimination of ethanol and the formation of an enamine intermediate. The subsequent and crucial step is a thermal cyclization where the isoxazole nitrogen attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to yield the fused pyridone ring system. The high temperature required for this step is a characteristic feature of the Gould-Jacobs reaction.

Figure 1: General workflow for the Gould-Jacobs synthesis of isoxazolo[5,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxyisoxazolo[5,4-b]pyridine-5-carboxylate

This protocol is adapted from established procedures for similar heterocyclic systems.[1]

Materials:

-

Ethyl 3-aminoisoxazole-4-carboxylate

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A (or other high-boiling solvent like diphenyl ether)

-

Hexane

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-aminoisoxazole-4-carboxylate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Initial Condensation: Heat the mixture at 120-130 °C for 1-2 hours. During this time, ethanol will begin to distill off.

-

Cyclization: Carefully add Dowtherm A to the reaction mixture to achieve a stirrable consistency. Increase the temperature to 240-250 °C and maintain for 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out. Add hexane to the mixture to further precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with hexane. Recrystallize the crude product from a suitable solvent such as ethanol to afford pure ethyl 4-hydroxyisoxazolo[5,4-b]pyridine-5-carboxylate.

Expected Outcome:

| Product Name | Physical Appearance | Typical Yield |

| Ethyl 4-hydroxyisoxazolo[5,4-b]pyridine-5-carboxylate | Off-white to pale yellow solid | 60-75% |

II. Versatile Synthesis of Isoxazolo[5,4-b]pyridines via an Activated Enamine Intermediate

A highly effective and versatile route to substituted isoxazolo[5,4-b]pyridines involves the initial activation of the amino group of ethyl 3-aminoisoxazole-4-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The resulting N,N-dimethylformamidine intermediate is a potent electrophile that readily undergoes cyclocondensation with a variety of active methylene compounds.

Mechanistic Rationale

The reaction begins with the formation of the electron-rich enamine, ethyl 3-(((dimethylamino)methylene)amino)isoxazole-4-carboxylate, upon reaction with DMF-DMA. This intermediate then reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. The base facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the enamine carbon. Subsequent intramolecular cyclization and elimination of dimethylamine leads to the formation of the fused pyridine ring.

Figure 2: General workflow for the enamine-mediated synthesis of isoxazolo[5,4-b]pyridines.

Detailed Experimental Protocols

Materials:

-

Ethyl 3-aminoisoxazole-4-carboxylate

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: To a solution of ethyl 3-aminoisoxazole-4-carboxylate (1 equivalent) in anhydrous toluene, add DMF-DMA (1.5 equivalents).

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is often of sufficient purity to be used in the next step without further purification. If necessary, the product can be purified by crystallization from a suitable solvent like ethanol.

Materials:

-

Ethyl 3-(((dimethylamino)methylene)amino)isoxazole-4-carboxylate

-

Malononitrile

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(((dimethylamino)methylene)amino)isoxazole-4-carboxylate (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (a few drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours. A precipitate may form during the reaction.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Purification: The collected solid is often of high purity. If required, it can be recrystallized from a suitable solvent.

Materials:

-

Ethyl 3-(((dimethylamino)methylene)amino)isoxazole-4-carboxylate

-

Ethyl cyanoacetate

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(((dimethylamino)methylene)amino)isoxazole-4-carboxylate (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine.

-

Reaction: Reflux the reaction mixture for 6-8 hours.

-

Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired product.

Representative Product Characterization:

| Reagent | Product Name | Physical Appearance | Typical Yield |

| Malononitrile | Ethyl 4-amino-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate | Yellow to orange solid | 75-85% |

| Ethyl Cyanoacetate | Ethyl 4-amino-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate | Pale yellow solid | 65-75% |

III. Synthesis of the Starting Material: Ethyl 3-Aminoisoxazole-4-carboxylate

A reliable supply of the starting material is crucial for any synthetic campaign. The following protocol outlines a common method for the preparation of ethyl 3-aminoisoxazole-4-carboxylate. The synthesis of a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, follows a similar logic.[2]

Mechanistic Overview

The synthesis typically starts from ethyl cyanoacetate, which is first reacted with an orthoester (e.g., triethyl orthoacetate) to form an ethoxyenolate intermediate. This intermediate is then cyclized with hydroxylamine in the presence of a base to construct the aminoisoxazole ring.

Figure 3: Synthetic route to ethyl 3-aminoisoxazole-4-carboxylate.

Detailed Experimental Protocol

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Hydroxylamine hydrochloride

-

Sodium ethoxide (or sodium metal in ethanol)

-

Ethanol

Procedure:

-

Formation of Ethyl 2-cyano-3-ethoxyacrylate: A mixture of ethyl cyanoacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents) is heated at reflux for 2-3 hours. The volatile components are then removed by distillation under reduced pressure to give the crude product, which can be used directly in the next step.

-

Cyclization: To a freshly prepared solution of sodium ethoxide in ethanol (from sodium metal and absolute ethanol), hydroxylamine hydrochloride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.

-

A solution of the crude ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol is then added dropwise to the hydroxylamine solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford ethyl 3-aminoisoxazole-4-carboxylate.

Conclusion

Ethyl 3-aminoisoxazole-4-carboxylate is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. The condensation reactions outlined in this guide provide reliable and efficient pathways to valuable isoxazolo[5,4-b]pyridine scaffolds. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively utilize this privileged starting material to advance their synthetic and drug discovery programs. The provided methodologies are intended to serve as a strong foundation for further exploration and optimization in the pursuit of novel chemical entities.

References

-

Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Molbase. [Link]

-

Gould-Jacobs reaction. Wikipedia. [Link]

-

Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. ResearchGate. [Link]

-

Divergent Synthesis of Isoxazolo[5,4-b]pyridines. ResearchGate. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

procedure for acylation of the amino group in ethyl 3-aminoisoxazole-4-carboxylate

Executive Summary & Challenge Analysis

The acylation of ethyl 3-aminoisoxazole-4-carboxylate represents a classic challenge in medicinal chemistry: the functionalization of an electronically deactivated heteroaromatic amine. Unlike benzylamine or aniline, the amino group at the 3-position of the isoxazole ring possesses significantly reduced nucleophilicity.

Mechanistic Insight: Why is this reaction difficult?

The low reactivity is driven by two synergistic electronic factors:

-

Ring Electron Withdrawal: The isoxazole ring is π-deficient due to the electronegative oxygen and nitrogen atoms, pulling electron density away from the exocyclic amino group.

-

Vinylogous Resonance: The ethyl ester at the 4-position acts as a strong electron-withdrawing group (EWG). Through vinylogous conjugation, the lone pair on the 3-amino nitrogen is delocalized into the ester carbonyl, effectively "locking" it in a resonance structure that resists electrophilic attack.

Implication for Protocol Design: Standard acylation conditions (e.g., amine + acid chloride + mild base) often result in poor conversion or require prolonged heating, which degrades the sensitive isoxazole core. This guide presents two optimized protocols: Method A (Catalytic Activation) for standard acyl groups, and Method B (Anion-Mediated) for sterically hindered or highly deactivated systems.

Reaction Pathway & Logic

The following diagram illustrates the resonance deactivation and the strategic intervention points for the two protocols.

Figure 1: Strategic decision tree for overcoming the electronic deactivation of the 3-aminoisoxazole substrate.

Experimental Protocols

Method A: DMAP-Catalyzed Acylation (Standard)

Best for: Acetyl, propionyl, benzoyl, and unhindered acyl chlorides.

This method utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst. DMAP attacks the acyl chloride first, forming a highly reactive N-acylpyridinium salt that is more susceptible to attack by the poor nucleophile (the isoxazole amine) than the free acid chloride.

Reagents:

-

Substrate: Ethyl 3-aminoisoxazole-4-carboxylate (1.0 equiv)

-

Acyl Chloride (1.2 – 1.5 equiv)

-

Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the isoxazole substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv). Stir at 0°C for 10 minutes.

-

Acylation: Add the Acyl Chloride (1.2 equiv) dropwise via syringe. The solution may turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.

-

Checkpoint: Monitor by TLC (typically 30-50% EtOAc/Hexanes). If starting material persists after 16h, heat to reflux (40°C) for 2 hours.

-

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with water, then brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography is usually required to separate the product from unreacted starting material.

Method B: Sodium Hydride Mediated Acylation (Advanced)

Best for: Hindered acyl chlorides, low-reactivity substrates, or when Method A fails.

Since the amine is electronically deactivated, it acts more like an amide/imide proton. We can exploit this by fully deprotonating the amine with Sodium Hydride (NaH) to generate the amidate anion , which is a powerful nucleophile.

Safety Warning: NaH generates hydrogen gas. Ensure proper ventilation and exclude moisture.

Reagents:

-

Substrate: Ethyl 3-aminoisoxazole-4-carboxylate (1.0 equiv)

-

Base: NaH (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

-

Acyl Chloride (1.2 equiv)

-

Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but is harder to remove).

Step-by-Step Procedure:

-

Deprotonation: In a flame-dried flask under Ar/N₂, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Substrate Addition: Dissolve the isoxazole substrate in minimal THF and add dropwise to the NaH suspension.

-

Observation: Evolution of H₂ gas (bubbling). The solution often turns dark red or brown due to anion formation.

-

-

Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

Acyl Addition: Add the Acyl Chloride (1.2 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

-

Quench: Carefully quench with cold water or saturated NH₄Cl (add dropwise initially to kill excess NaH).

-

Workup: Extract with Ethyl Acetate. If DMF was used, wash the organic layer thoroughly with LiCl (5% aq) or water (5x) to remove the solvent.

-

Purification: Recrystallization (often from EtOH/Water) or silica gel chromatography.

Comparison of Methods

| Feature | Method A (DMAP/TEA) | Method B (NaH) |

| Mechanism | Nucleophilic Catalysis | Anionic Activation |

| Reaction pH | Basic (Buffered) | Strongly Basic |

| Temperature | 0°C to Reflux | 0°C to RT |

| Substrate Scope | Standard Acyl Chlorides | Hindered/Deactivated Systems |

| Risk Profile | Low | Moderate (H₂ evolution, moisture sensitive) |

| Typical Yield | 60–80% | 75–95% |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Nucleophilicity is too low. | Switch to Method B (NaH). The amine is not attacking the acyl chloride effectively. |

| Starting Material Recovery | Hydrolysis of acyl chloride. | Ensure solvents are strictly anhydrous. Use fresh acyl chloride. |

| Bis-acylation (Imide formation) | Amide product is still nucleophilic. | Reduce acyl chloride equivalents to 1.05. Monitor closely and stop reaction early. |

| Degradation/Tars | Ring opening of isoxazole. | Avoid strong heating (>60°C) in basic media. Isoxazoles are base-sensitive at high temps. |

References

-

Isoxazole Reactivity & Synthesis

-

Perez, M. A., et al. "Synthesis of 3-Aminoisoxazoles via the Addition-Elimination of Amines."[3] Journal of Organic Chemistry. (Discusses general reactivity of 3-aminoisoxazoles).

-

-

Anion-Mediated Acylation (NaH Precedent)

-

Ryabukhin, S. V., et al. "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates."[4] Beilstein Journal of Organic Chemistry, 2022. (Explicitly describes acylation of isoxazoles using NaH/Acyl Chloride).

-

-

General Amide Coupling Optimization

- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Solid Phase & Peptide Applications

Sources

- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Scalable Synthesis Protocol for Ethyl 3-Aminoisoxazole-4-carboxylate

Abstract

Ethyl 3-aminoisoxazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1][2] Its unique bifunctional nature makes it an invaluable starting material for the synthesis of a diverse range of complex molecules and pharmacologically active agents.[1][2][3] This application note provides a comprehensive, two-step, scale-up synthesis protocol for ethyl 3-aminoisoxazole-4-carboxylate, commencing from readily available starting materials. The procedure is designed for robustness and reproducibility, with a strong emphasis on process safety, particularly concerning the handling of hydroxylamine. Detailed experimental procedures, causality behind methodological choices, and critical parameters for successful scale-up are discussed to guide researchers and process chemists in academic and industrial settings.

Introduction and Strategic Overview

The isoxazole moiety is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs.[1][2] Ethyl 3-aminoisoxazole-4-carboxylate, specifically, serves as a versatile intermediate due to its orthogonally reactive amino and ester functional groups, which allow for selective derivatization.

The synthetic strategy detailed herein follows a logical and efficient two-step sequence:

-

Knoevenagel Condensation: Formation of the key intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate, from ethyl cyanoacetate and triethyl orthoacetate. This step constructs the carbon backbone required for the subsequent cyclization.

-

Cyclization with Hydroxylamine: Reaction of the enoate intermediate with hydroxylamine to form the target isoxazole ring. This is a classic and reliable method for constructing the 5-aminoisoxazole system.[4]

This approach is selected for its high yields, use of cost-effective starting materials, and amenability to large-scale production.

Figure 1: Overall workflow for the two-step synthesis of the target compound.

Detailed Synthesis Protocols

Part A: Scale-up Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate)

This step involves the condensation reaction to form the activated alkene necessary for cyclization. The simultaneous removal of ethanol is critical to drive the reaction equilibrium towards the product.

Materials and Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Grade |

|---|---|---|---|

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | ≥99% |

| Triethyl Orthoacetate | 78-39-7 | 162.22 | ≥98% |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | Catalytic |

| 10% Hydrochloric Acid | 7647-01-0 | 36.46 | Reagent |

Equipment:

-

Jacketed glass reactor (appropriate volume for scale) with overhead mechanical stirrer, temperature probe, and distillation head with condenser and receiver flask.

-

Heating/cooling circulator.

-

Vacuum pump.

Procedure:

-

Reactor Setup: Equip a dry, appropriately sized jacketed glass reactor with a mechanical stirrer, temperature probe, and a distillation apparatus.

-

Reagent Charging: Charge the reactor with ethyl cyanoacetate (1.0 eq) and triethyl orthoacetate (1.05 eq).

-

Catalyst Addition: Add a catalytic amount of DMAP (0.01 eq).

-

Reaction Execution: Begin vigorous stirring. Heat the reaction mixture to 110-115 °C using the heating circulator. Ethanol will begin to distill off as a byproduct of the reaction.

-

Causality Note: The removal of ethanol is crucial as per Le Châtelier's principle to drive the reversible condensation reaction to completion.

-

-

Monitoring: Continue heating and distillation until no more ethanol is collected in the receiving flask (typically 4-6 hours). The reaction progress can be monitored by TLC or ¹H NMR analysis of an aliquot.

-

Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product often solidifies upon cooling.

-

Purification: Wash the resulting solid precipitate with a cold 10% HCl solution to remove any remaining DMAP, followed by a wash with cold water. Dry the solid product under vacuum.[4]

Part B: Scale-up Synthesis of Ethyl 3-aminoisoxazole-4-carboxylate (Final Product)

This is the critical cyclization step where the isoxazole ring is formed. The use of sodium ethoxide generates hydroxylamine free base in situ, which is the active nucleophile.

Materials and Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Grade |

|---|---|---|---|

| Ethyl 2-cyano-3-ethoxybut-2-enoate | 94149-61-4 | 169.18 | From Part A |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | ≥99% |

| Sodium Ethoxide (EtONa) | 141-52-6 | 68.05 | ≥96% |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

Equipment:

-

Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

-

Heating/cooling circulator.

-

Filtration apparatus (e.g., Nutsche filter-dryer for large scale).

Procedure:

-

Reactor Setup: Charge a dry, nitrogen-purged jacketed reactor with anhydrous ethanol.

-

Base and Hydroxylamine: Cool the ethanol to 0-5 °C. Add sodium ethoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Once dissolved, add hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the low temperature. Stir the resulting slurry for 30 minutes.

-

Causality Note: This pre-mixing step neutralizes the HCl salt to generate the more nucleophilic free hydroxylamine. Performing this at low temperature prevents potential decomposition of hydroxylamine.

-

-

Substrate Addition: Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) from Part A in a separate portion of anhydrous ethanol. Add this solution dropwise to the reactor over 30-60 minutes, ensuring the internal temperature remains below 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[4]

-

Monitoring: Monitor the reaction for completion by TLC or HPLC, observing the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, carefully reduce the volume of ethanol under vacuum. Add deionized water to the resulting slurry to precipitate the product and dissolve inorganic salts.

-

Purification: Filter the crude product, wash the filter cake thoroughly with cold deionized water, and then with a minimal amount of cold ethanol to remove residual impurities.[4]

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Parameters and Expected Results

The following table summarizes critical parameters and typical outcomes for this synthesis protocol.

| Parameter | Step A: Intermediate | Step B: Final Product |

| Key Reactant Ratio | 1.05 eq Triethyl Orthoacetate | 1.1 eq Hydroxylamine HCl, 1.1 eq EtONa |

| Solvent Volume | Minimal (neat reaction) | ~5-10 mL EtOH per gram of substrate |

| Temperature (°C) | 110-115 °C | 0-5 °C (addition), then RT |

| Reaction Time (h) | 4-6 h | 24 h |

| Typical Yield | 85-95% | 80-90% |

| Purity (by HPLC) | >98% | >99% |

| Appearance | White to off-white solid | White crystalline solid |

Critical Safety and Handling Considerations

Scaling up chemical synthesis requires a heightened awareness of potential hazards. The primary chemical of concern in this protocol is hydroxylamine hydrochloride .

-

Toxicity and Corrosivity: Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[5][6] It is also corrosive to metals.[5][6]

-

Handling: Always handle this substance in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with face shield.[7][8] Eyewash stations and safety showers must be readily accessible.[5]

-

Thermal Instability: While the hydrochloride salt is more stable than the free base, hydroxylamine derivatives can decompose exothermically, especially in the presence of impurities or at elevated temperatures.[5] Strict temperature control during the in situ generation of the free base is paramount to prevent runaway reactions.

-

Spill & Waste: In case of a spill, evacuate the area. Use appropriate tools to collect the spilled solid into a designated waste container without creating dust.[7][8] Prevent entry into sewers or waterways.[6][9] Dispose of all chemical waste in accordance with local and institutional regulations.

Figure 2: Key safety pillars for handling hydroxylamine hydrochloride.

Scale-Up Insights and Troubleshooting

Transitioning from the bench to a pilot or production scale introduces challenges that must be proactively managed.

-

Heat Management: The neutralization of hydroxylamine hydrochloride and the subsequent cyclization can be exothermic. Jacketed reactors with efficient cooling circulators are essential to maintain precise temperature control and prevent thermal runaway. The rate of addition of reagents should be carefully controlled based on the reactor's heat removal capacity.

-

Mixing Efficiency: In larger vessels, ensuring homogeneity is critical. Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yield. Use of baffled reactors and appropriately designed agitators (e.g., pitched-blade turbine) is recommended.

-

Product Isolation: Filtration of multi-kilogram quantities of product can be slow. A Nutsche filter-dryer is an ideal piece of equipment for large-scale operations as it allows for filtration, washing, and drying in a single contained unit, minimizing handling and exposure.

-

Troubleshooting:

-

Low Yield in Step B: This may be due to incomplete reaction or degradation of hydroxylamine. Ensure the quality and dryness of the ethanol and verify the potency of the sodium ethoxide. Confirm the complete conversion of the starting material via in-process controls (IPC) before beginning work-up.

-

Product Discoloration: The final product should be a white solid. A yellow or brown tint may indicate impurities. An additional recrystallization from an ethanol/water mixture can often improve purity and color.

-

Difficult Filtration: If the product precipitates as very fine particles, it can clog the filter. Adjusting the rate of addition of water during precipitation or allowing the slurry to age with gentle stirring may increase particle size and improve filterability.

-

Conclusion

The two-step synthesis protocol presented provides a reliable and scalable method for producing high-purity ethyl 3-aminoisoxazole-4-carboxylate. By understanding the chemical principles behind each step and adhering strictly to the safety and processing guidelines, researchers and drug development professionals can confidently produce this key synthetic intermediate on a multi-gram to kilogram scale, facilitating further exploration in medicinal chemistry and materials science.

References

-

LEAP Online. (2005-10-10). Hydroxylamine hydrochloride MSDS. [Link]

-

Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]

-

Talawar, M. B., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Barluenga, J., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

-

Bougrin, K., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Shaikh, I. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Tanyeli, C., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Springer. [Link]

-

Khalafy, J., & Poursattar Marjani, A. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

-

Derksen, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

-

Sharma, P., & Kumar, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Dawood, K. M., et al. (2020). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. PMC. [Link]

-

Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

-

Dyachenko, V. D., & Krivokolysko, S. G. (2005). The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles. Arkat USA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Essential Building Blocks: Ethyl 3-amino-4-pyrazolecarboxylate in Chemical Research. [Link]

-

Nikpassand, M., & Zare, L. (2013). SODIUM SACCHARIN AS AN EFFICIENT AND GREEN CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. Heteroletters. [Link]

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]

-

Derksen, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

-

Taylor, E. C., & Knopf, R. J. (1960). Synthesis of 4-Aminoisoxazole-3-carboxamides (V) Using Base-Promoted Nitrosation of N-Substituted Cyanoacetamides (IV). ResearchGate. [Link]

-

Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. PMC. [Link]

-

Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. [Link]

-

Ryabukhin, S. V., et al. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. leap.epa.ie [leap.epa.ie]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Isoxazole Cyclization

Core Directive & Executive Summary

Isoxazole synthesis is thermodynamically driven but kinetically sensitive. The two dominant pathways—[3+2] Cycloaddition (Nitrile Oxide + Alkyne) and Condensation (Hydroxylamine + 1,3-Dicarbonyl)—respond divergently to thermal parameters.

-

The Critical Failure Mode: In [3+2] cycloadditions, excessive initial heat promotes nitrile oxide dimerization (forming furoxans) over the desired cycloaddition.

-

The Optimization Strategy: Implement a "Staged Thermal Ramp" for cycloadditions to favor cross-reactivity, and utilize Dielectric Heating (Microwave) for condensation routes to overcome the activation energy barrier of the dehydration step.

This guide provides self-validating protocols to diagnose and resolve temperature-dependent failures.

Technical Deep Dive: The Temperature-Mechanism Nexus

Module A: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)

-

Mechanism: Concerted [3+2] cycloaddition.

-

Thermal Risk: Nitrile oxides are high-energy dipoles. At unregulated high temperatures (

C without stabilization), the rate of homodimerization ( -

Optimization: Generate the nitrile oxide in situ at low temperature (

C to

Module B: Condensation (1,3-Dicarbonyl Route)

-

Mechanism: Nucleophilic attack of hydroxylamine followed by dehydration.

-

Thermal Risk: Incomplete cyclization. The reaction often stalls at the intermediate oxime or enaminone stage if the temperature is insufficient to drive the elimination of water.

-

Optimization: High thermal energy (Reflux or Microwave

C) is required to cross the entropic barrier of ring closure.

Troubleshooting Guides (Q&A Format)

Category 1: Yield & Conversion Issues

Q1: My [3+2] cycloaddition yield is low (<40%), and I see a significant non-polar spot on TLC. Increasing reflux temperature didn't help.

-

Diagnosis: You are likely observing Nitrile Oxide Dimerization (Furoxan formation) .[1][2][3][4] High temperature accelerates dimerization faster than the intermolecular reaction with the alkyne.

-

Corrective Action:

-

Lower the Generation Temperature: If generating nitrile oxide from an oxime (using NCS/Base or Chloramine-T), perform the chlorination and base addition at

C. -

Slow Addition Protocol: Do not dump reagents. Add the base dropwise to the mixture of oxime and alkyne. This keeps the instantaneous concentration of nitrile oxide low, statistically favoring reaction with the alkyne (which is in excess) over dimerization.

-

Reference: See Willy et al.[5] for microwave protocols that minimize dimerization by shortening reaction times [1].

-

Q2: In the condensation of a 1,3-diketone with hydroxylamine, I isolate an acyclic intermediate. Why won't it cyclize?

-

Diagnosis: Kinetic trapping. The reaction has formed the monoxime or hydroxy-enaminone intermediate but lacks the thermal energy to undergo the final dehydration step to form the aromatic ring.

-

Corrective Action:

-

Switch Solvent: Change from Ethanol (bp

C) to Acetic Acid or Toluene (reflux with Dean-Stark trap). The higher boiling point ( -

Microwave Assist: Apply microwave irradiation at

C for 10-20 minutes. The rapid dielectric heating couples directly to the polar intermediate, overcoming the activation barrier efficiently [2].

-

Category 2: Regioselectivity & Isomers

Q3: I am getting a 50:50 mixture of 3,5- and 5,3-isomers in my condensation reaction. Can temperature fix this?

-

Diagnosis: Thermodynamic vs. Kinetic Control.

-

Kinetic Product: Attack at the most electrophilic carbonyl (often the least hindered).

-

Thermodynamic Product: The most stable isomer (often determined by conjugation).

-

-

Corrective Action:

-

Low Temperature (

C - RT): Favors the Kinetic product. Control pH (basic conditions) to direct attack to the more electron-deficient carbonyl. -

High Temperature (Reflux): Favors the Thermodynamic product. If you need the thermodynamic isomer, extend reflux time to allow equilibration (if the mechanism allows reversibility, though isoxazole formation is usually irreversible).

-

Note: For [3+2] cycloadditions, regioselectivity is largely electronic/steric.[6] Temperature has a minor effect compared to steric bulk or using Cu(I) catalysts (Click chemistry) [3].

-

Experimental Protocols & Data

Protocol A: Optimized Thermal Ramp for [3+2] Cycloaddition

Designed to minimize dimerization.

-

Setup: Dissolve Alkyne (1.0 equiv) and Oxime (1.2 equiv) in DCM or Ethanol.

-

Cooling: Cool mixture to

C in an ice bath. -

Generation: Add oxidizing agent (e.g., NaOCl or Chloramine-T) dropwise over 30 minutes.

-

Ramp: Allow to warm to Room Temperature naturally and stir for 4 hours.

-

Completion: Only heat to reflux (

C) after TLC indicates consumption of the oxime precursor.

Protocol B: Microwave-Assisted Condensation

Designed for difficult substrates (sterically hindered diketones).

-

Reagents: 1,3-Diketone (1.0 mmol),

(1.2 mmol), Ethanol/Water (3:1, 3 mL). -

Vessel: 10 mL sealed microwave vial.

-

Parameters:

-

Temp:

C -

Hold Time: 10 minutes

-

Power: Dynamic (Max 200W)

-

Stirring: High

-

-

Result: Cool to RT. Product usually precipitates.

Comparative Data: Thermal vs. Microwave

Data aggregated from representative literature [2, 4].

| Parameter | Conventional Thermal (Reflux) | Microwave Irradiation |

| Reaction Time | 8 - 24 Hours | 10 - 30 Minutes |

| Temperature | ||

| Yield (Avg) | 65 - 75% | 85 - 96% |

| Side Products | Significant Furoxan (in cycloadditions) | Minimal |

| Energy Efficiency | Low (Convective loss) | High (Direct coupling) |

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This workflow guides you through the optimization process based on observed failure modes.

Caption: Decision logic for diagnosing temperature-related failures in isoxazole synthesis.

Diagram 2: Reaction Energy Profile (Cycloaddition)

Visualizing why temperature control is critical for preventing dimerization.

Caption: Kinetic competition between desired cycloaddition (Green) and dimerization (Red). High temperature favors the red path if concentration is uncontrolled.

References

-

Kaur, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. [Link]

-

Himo, F., et al. (2005).[7] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[7] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

Validation & Comparative

mass spectrometry fragmentation pattern of ethyl 3-aminoisoxazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 3-Aminoisoxazole-4-Carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted (C₇H₉N₃O₃, Molecular Weight: 185.16 g/mol ). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational mass spectrometry principles with practical, field-proven insights to facilitate the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Role of Mass Spectrometry in Structural Analysis

In modern chemical and pharmaceutical analysis, mass spectrometry (MS) stands as an indispensable tool for determining the molecular weight and structure of unknown compounds. The process of ionization followed by the fragmentation of a molecule into smaller, charged pieces creates a unique "fingerprint" or mass spectrum. By interpreting this fragmentation pattern, we can deduce the original structure of the analyte.

This guide will explore the predicted fragmentation pathways of ethyl 3-aminoisoxazole-4-carboxylate under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique, Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) for structural analysis.

Predicted Fragmentation Pathways

The fragmentation of ethyl 3-aminoisoxazole-4-carboxylate is dictated by its key structural features: the isoxazole ring, a 3-amino substituent, and a 4-ethyl carboxylate group. The presence of three nitrogen atoms means the molecule adheres to the nitrogen rule, having an odd nominal molecular mass (185 Da).[1]

Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation patterns.[2][3] The 70 eV mass spectrum is expected to show a distinct molecular ion (M•+) peak, which then undergoes a series of characteristic cleavages.

The primary predicted fragmentation routes are:

-

α-Cleavage of the Ester: The most common fragmentation for ethyl esters is the loss of the ethoxy radical (•O-CH₂CH₃), resulting in the formation of a stable acylium ion.[4][5]

-

Isoxazole Ring Cleavage: The isoxazole ring is prone to cleavage, typically initiated by the breaking of the weak N-O bond. This is a characteristic fragmentation pathway for isoxazole derivatives.[6][7]

-

Loss of Ethene: Cleavage of the ethyl ester can also proceed via the loss of a neutral ethene molecule (C₂H₄).

-

Sequential Losses: Subsequent losses of small, stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) from the primary fragments are also anticipated.

Below is a diagram illustrating the predicted primary fragmentation cascade under EI conditions.

Caption: A typical workflow for LC-MS/MS analysis.

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

-

LC System:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS System (ESI-MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 300°C and 10 L/min.

-

MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 186.

-

MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 186 and apply collision energy (e.g., 10-30 eV) to generate fragment ions. Scan the resulting product ions.

-

Conclusion

The structural elucidation of ethyl 3-aminoisoxazole-4-carboxylate can be effectively achieved through a systematic analysis of its mass spectral fragmentation patterns. Under Electron Ionization, the molecule is expected to fragment via characteristic losses from the ethyl ester group and cleavage of the isoxazole ring. Under Electrospray Ionization, tandem MS/MS analysis of the protonated molecule will reveal fragmentation through the loss of stable neutral molecules. By combining these mass spectrometry techniques with other analytical methods like NMR and IR, researchers can achieve a comprehensive and validated structural characterization.

References

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.

- Nishiwaki, T. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(2), 123-131.

- Selva, A., Stoyanova, R., Vettori, U., & Auricchio, S. (1979). MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. Annali di Chimica, 69(1-2), 81-89.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Halket, J. M., & Zaikin, V. G. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(5), 987–1001.

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

- Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Gazzetta Chimica Italiana, 110, 387-399.

- The Organic Chemistry Tutor. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- Letertre, M., & Genta-Jouve, G. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 54(9), 617–638.

- Al-Ostath, A. I., El-Agrody, A. M., Al-Ghorbani, M., & Halim, M. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(1), 74-84.

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

- Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 659.

- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.

- Dinculescu, A., & Gheorghe, A. (2011). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 56(6), 615-620.

- Patel, K. D., & Patel, H. D. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 188-193.

- da Silva, A. B., de Souza, G. G., & de Souza, J. M. (2018).

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from Department of Chemistry, University of Colorado Boulder.

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

- Pires, M. V., & Echevarria, A. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(4), 562-567.

- Varghese, J., & K.J, A. (2022). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 15(1), 1-5.

- PENS. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.

- Al-Suwaidan, I. A., & Al-Salahi, R. A. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Pharmacia, 71(2), 377-389.

- Banik, D., & Mandal, A. K. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Biophysical reviews, 8(1), 11–23.

- The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.

- Li, Y., & Zhang, Y. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o599.

- Shawali, A. S., & Abdelhamid, A. O. (2011). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 58(4), 486-493.

- Lin, C., & Tsai, S. H. (2019).

- Khalafy, J., & Ezzati, M. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

Sources

- 1. Video: Mass Spectrometry of Amines [jove.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT [pascal-francis.inist.fr]

A Comparative Guide to the Unambiguous Structural Validation of 3-Aminoisoxazole Derivatives Using X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of rational design and structure-activity relationship (SAR) studies. For novel 3-aminoisoxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, unambiguous structural validation is paramount.[1][2][3] This guide provides an in-depth, objective comparison of X-ray diffraction techniques for the structural elucidation of these compounds, supported by experimental principles and data-driven insights.

The Imperative of Definitive Structure Determination

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing molecular connectivity and functional groups, they often fall short of providing the unequivocal spatial arrangement of atoms.[4][5][6] For complex heterocyclic systems like 3-aminoisoxazole derivatives, issues such as isomerism and conformational ambiguities can persist. X-ray diffraction, by directly probing the electron density distribution within a single crystal, offers an unparalleled and definitive view of the molecule's solid-state conformation, including precise bond lengths, bond angles, and stereochemistry.[7][8][9]

Comparing the Alternatives: Single-Crystal vs. Powder X-ray Diffraction

X-ray diffraction (XRD) encompasses two primary techniques: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).[10][11] Understanding their fundamental differences is crucial for selecting the appropriate method for structural analysis.

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Requirement | A single, well-ordered crystal (typically 30-300 microns).[7] | A large collection of randomly oriented microcrystals (powder).[10] |

| Data Output | A 3D pattern of discrete diffraction spots.[10] | A 1D pattern of concentric diffraction rings, plotted as intensity vs. 2θ.[10] |

| Information Yield | Precise atomic coordinates, bond lengths, bond angles, absolute configuration.[7][10] | Phase identification, lattice parameters, crystallinity.[10][11] |

| Primary Application | De novo structure determination of novel compounds.[10][12] | Phase purity analysis, polymorph screening, quality control.[11] |

| Resolution | Atomic resolution, providing a complete molecular structure.[10] | Lower resolution, generally not suitable for solving unknown structures.[13] |

Expert Insight: For the de novo structural validation of a newly synthesized 3-aminoisoxazole derivative, SC-XRD is the "gold standard."[12] It provides the complete, unambiguous three-dimensional structure. PXRD, while a powerful tool for analyzing bulk material properties, cannot typically be used to solve the structure of a novel compound from first principles due to the overlapping of diffraction signals from the randomly oriented crystallites.[13][14]

The Self-Validating System: A Step-by-Step Protocol for SC-XRD

The power of SC-XRD lies in its inherently self-validating workflow. Each step, from data collection to structure refinement, contains internal checks and balances that ensure the final model is not only consistent with the experimental data but also chemically sensible.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

-

Crystal Growth:

-

Causality: The quality of the diffraction data is directly dependent on the quality of the single crystal. A well-ordered, defect-free crystal will diffract X-rays uniformly, leading to sharp, well-defined diffraction spots.

-

Method: Slow evaporation of a saturated solution of the 3-aminoisoxazole derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) is a common technique. Vapor diffusion and slow cooling methods can also be employed to obtain diffraction-quality crystals.

-

-

Crystal Mounting and Screening:

-

Method: A suitable crystal (ideally 30-300 microns in size) is selected under a microscope and mounted on a thin glass fiber or a loop using a minimal amount of non-diffracting adhesive like epoxy or oil.[7]

-

Causality: The crystal is then placed in the X-ray beam of the diffractometer and initial diffraction images are collected to assess its quality.[15] Good crystals will show sharp, round diffraction spots. Streaks or multiple spots indicate twinning or other crystal defects.

-

-

Data Collection:

-

Method: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[7] The diffracted X-rays are recorded by a detector.[16] The choice of X-ray source (e.g., Copper or Molybdenum) depends on the crystal's properties.[7]

-

Causality: Collecting a complete dataset from various crystal orientations is essential to accurately determine the unit cell parameters and the intensities of a sufficient number of unique reflections for structure solution and refinement.[17]

-

-

Data Reduction and Integration:

-

Method: The raw diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensity of each diffraction spot is integrated and corrected for experimental factors.

-

Trustworthiness: This step generates a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection, which forms the basis for the subsequent structural analysis.

-

-

Structure Solution:

-

Method: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.

-

Expertise: Software packages like SHELXT or SIR are commonly used for this step. The initial model will show the basic framework of the 3-aminoisoxazole derivative.

-

-

Structure Refinement:

-

Method: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[18] This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined.

-

Trustworthiness: The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.[12]

-

-

Structure Validation:

-

The Core of Trustworthiness: This is the final and most critical step. The refined structure is rigorously checked for chemical and crystallographic reasonableness.[19]

-

Method: The Crystallographic Information File (CIF) is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[20][21][22] This service generates a validation report with a list of "ALERTS" that highlight potential issues.[23][24][25]

-

Self-Validation: The validation report assesses bond lengths, angles, atomic displacement parameters, and checks for missed symmetry or voids in the crystal lattice.[19][25] Addressing these ALERTS ensures the final structure is a robust and accurate representation of the molecule.[26]

-

Logical Relationship of Characterization Techniques

Caption: The role of SC-XRD in definitive structural validation.

Interpreting the Data: Key Validation Metrics

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This file contains all the necessary information to validate the structure. Key metrics to assess the quality of the determined structure are summarized in the table below.

| Parameter | Typical Value for a Good Structure | Significance |

| R1 (R-factor) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| wR2 (weighted R-factor) | < 0.15 (15%) | A weighted version of the R-factor that considers the quality of each reflection. |

| Goodness of Fit (GooF) | ~ 1.0 | Indicates that the refinement model is a good fit to the data. Values significantly different from 1 may suggest issues with the model or data. |

| Max/Min Residual Electron Density | < ±0.5 e⁻/ų | Large residual peaks in the final difference Fourier map can indicate disorder or incorrectly assigned atoms. |

Expert Insight: While low R-factors are desirable, they are not the sole indicator of a correct structure. A thorough examination of the entire validation report, including bond lengths and angles to ensure they are chemically reasonable, is essential.[19][27] The Cambridge Structural Database (CSD) can be a valuable resource for comparing the geometric parameters of the determined structure with those of related compounds.[28][29]

Conclusion

For the unambiguous structural validation of novel 3-aminoisoxazole derivatives, single-crystal X-ray diffraction is the definitive and indispensable technique. Its ability to provide a precise and complete three-dimensional atomic arrangement offers a level of certainty that cannot be achieved by spectroscopic methods alone. The inherent self-validating nature of the SC-XRD workflow, from data collection through to rigorous validation against IUCr standards, ensures the highest level of scientific integrity. For researchers in drug development and materials science, mastering the principles and application of SC-XRD is fundamental to advancing their discoveries from the laboratory to real-world applications.

References

-

Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

-

Reid, J. P., et al. (2020). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 20(4), 2296–2307. Retrieved from [Link]

-

Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]

-

International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

-

Steiner, R. A., & Rupp, B. (2012). Model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 325–327. Retrieved from [Link]

-

University of Glasgow. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]

-

ResearchGate. (n.d.). How the diffraction pattern of single crystal is different from the polycrystalline?. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13. Retrieved from [Link]

-

Weiss, M. S. (2007). Standards for Crystallographic Publishing. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Standards for structural and crystallization communications. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2020). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

-

Richardson, J. S., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Biomedical Crystallography, 1(1), 12-23. Retrieved from [Link]

-

Spek, A. L. (n.d.). Automated Structure Validation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Retrieved from [Link]

-

Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–867. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). checkCIF FAQ. Retrieved from [Link]

-